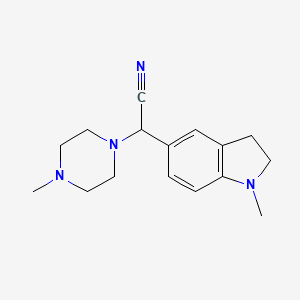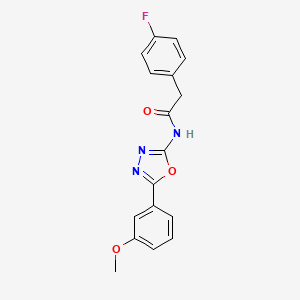
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is a chemical compound with potential applications in scientific research. This compound is a member of the acetonitrile family and has been synthesized using various methods. In
作用機序
The mechanism of action of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Additionally, this compound may act by modulating certain signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects:
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in certain experiments. Additionally, this compound may have some toxicity at high concentrations, which may limit its use in certain cell culture experiments.
将来の方向性
For the study of this compound include further investigation of its mechanism of action, potential use in combination with other agents, animal studies, and drug development.
合成法
The synthesis of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been achieved using different methods. One of the methods involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of potassium carbonate and copper powder. The reaction mixture is refluxed in acetonitrile to yield the desired product. Another method involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of sodium hydride and acetonitrile. The reaction mixture is heated under reflux to give the desired product.
科学的研究の応用
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has potential applications in scientific research. This compound has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation. Moreover, this compound has been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVOXEBKRIPQAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)


![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)
![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)


![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
